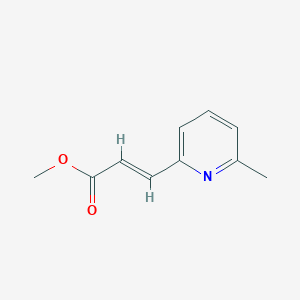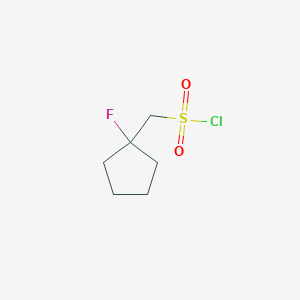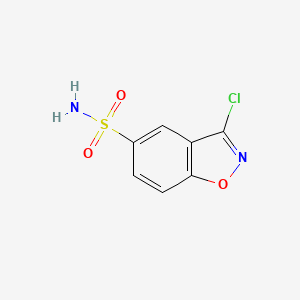
1-(4,4-Difluoro-2-(metoximetil)pirrolidin-1-il)-3-cloropropan-1-ona
Descripción general
Descripción
The compound “3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The presence of different substituents, including a chloro group, a difluoro group, and a methoxymethyl group, will also influence its spatial orientation and stereochemistry .Aplicaciones Científicas De Investigación
Síntesis de Piridinas Fluoradas
Las piridinas fluoradas son importantes en la química medicinal debido a sus propiedades físicas, químicas y biológicas únicas. La presencia de átomos de flúor en estos compuestos a menudo conduce a una reducción de la basicidad y la reactividad en comparación con sus análogos clorados y bromados . El compuesto en cuestión podría servir como un precursor o intermedio en la síntesis de varias fluoropiridinas, incluidas las sustituidas con flúor-18, que se utilizan como agentes de imagen en radiobiología .
Desarrollo de Productos Químicos Agrícolas
La introducción de átomos de flúor en estructuras líderes es una modificación común en el desarrollo de nuevos productos agrícolas. Esta modificación puede mejorar las propiedades físicas, biológicas y ambientales de estos compuestos. Dada la alta reactividad de los grupos funcionales del compuesto, podría utilizarse para crear nuevos agroquímicos con perfiles de eficacia y seguridad mejorados .
Investigación Farmacéutica
Los productos farmacéuticos que contienen flúor representan una parte significativa del mercado debido a su mayor estabilidad y biodisponibilidad. El anillo de pirrolidina fluorado del compuesto lo convierte en un valioso bloque sintético para el desarrollo de nuevos candidatos medicinales, lo que podría conducir a medicamentos con propiedades farmacocinéticas mejoradas .
Química Heterocíclica
El anillo de pirrolidina es un andamiaje versátil en el descubrimiento de fármacos, que a menudo conduce a compuestos con alta selectividad y potencia. La estructura de pirrolidina del compuesto podría explotarse en el diseño de nuevos compuestos biológicamente activos, particularmente en la exploración del espacio farmacoforico debido a su hibridación sp3 .
Estereoquímica y Síntesis Enantioselectiva
La estereogenicidad del anillo de pirrolidina en el compuesto permite la creación de diferentes estereoisómeros, lo que puede conducir a perfiles biológicos diversos. Esta característica es crucial en la síntesis de medicamentos enantioselectivos, donde la orientación espacial de los sustituyentes puede afectar significativamente el modo de unión a las proteínas .
Direcciones Futuras
Mecanismo De Acción
- The pyrrolidine ring in the compound provides a versatile scaffold for binding to proteins, enzymes, or receptors. Its sp³-hybridized carbons allow efficient exploration of the pharmacophore space .
Target of Action
Pharmacokinetics
- Information is not available, but it likely enters the bloodstream via oral or other routes. No data on volume of distribution. Unknown, but liver enzymes may play a role. Not specified. ADME properties (absorption, distribution, metabolism, excretion) influence bioavailability .
Análisis Bioquímico
Biochemical Properties
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound is known to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . The nature of these interactions often involves binding to active sites of enzymes, potentially inhibiting or activating their functions.
Cellular Effects
The effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, changes in gene expression profiles have been noted, which can impact cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can either inhibit or activate enzymatic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of normal cellular processes, and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s influence on metabolic pathways is a key area of research, as it can provide insights into its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-15-5-7-4-9(11,12)6-13(7)8(14)2-3-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBDKLJNBKGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CCCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)
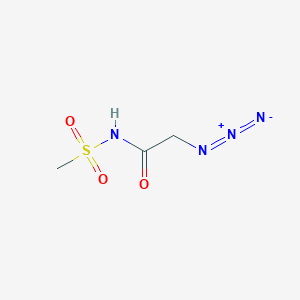
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)
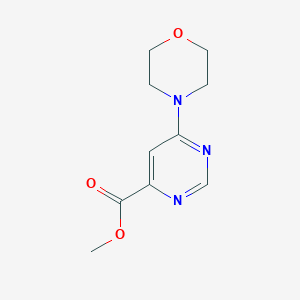
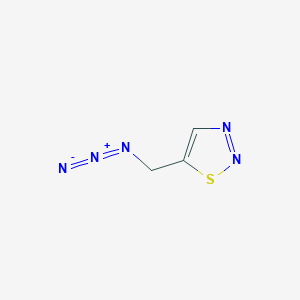

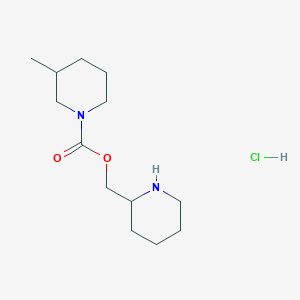
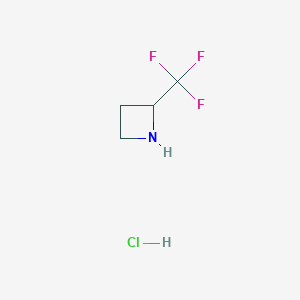
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)


